4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole
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Description
4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole, also known as CMCPO, is a heterocyclic compound that has been studied for a variety of applications in the scientific and medical fields. CMCPO has a wide range of properties and potential uses, including synthesis, research applications, and biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Reactivity
- Synthetic Elaboration : The chloromethyl analogue of 2-(Halomethyl)-4,5-diphenyloxazoles is used for synthetic elaboration, leading to the creation of various oxazole derivatives. This demonstrates its utility in complex organic syntheses (Patil & Luzzio, 2016).
- Anticancer and Antimicrobial Applications : Novel oxazole compounds, including those derived from 4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole, have shown potential as anticancer and antimicrobial agents. This highlights its role in the development of new therapeutic compounds (Katariya, Vennapu & Shah, 2021).
- Regioselective Direct Halogenation : A method for the synthesis of 2-aryl 4-bromomethyl-5-methyl-1,3-oxazoles and 2-aryl-4-chloromethyl-5-methyl-1,3-oxazoles, including variants of the compound , has been developed, offering high regioselectivity (Yamane, Mitsudera & Shundoh, 2004).
Photophysical and Nonlinear Optical Behavior
- Nonlinear Optical Properties : Certain derivatives of this compound have been synthesized to study their nonlinear optical properties. These studies are important for the development of materials with specific optical characteristics (Murthy et al., 2013).
Pharmaceutical Applications
- Transthyretin Amyloidogenesis Inhibitors : Oxazoles, including those related to the compound , have been synthesized and evaluated as inhibitors of transthyretin amyloid fibril formation, showing potential in treating amyloid diseases (Razavi et al., 2005).
Properties
IUPAC Name |
4-(chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO/c1-7-10(6-12)14-11(15-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYTZASJYGTKTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2Cl)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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